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molecular formula C10H14N2O B1281450 2-(4-aminophenyl)-N,N-dimethylacetamide CAS No. 81709-36-6

2-(4-aminophenyl)-N,N-dimethylacetamide

Cat. No. B1281450
M. Wt: 178.23 g/mol
InChI Key: HKWHCRLGBUCCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06395905B1

Procedure details

A suspension of 4-aminophenylacetic acid (5 g, 30 mmol), 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (6.9 g, 36 mmol), and dimethylamine (6.5 mol of a 5.6M solution in EtOH 36 mmol) in 1,2, DCE was stirred at room temperature for 4 h. Silica was added, the suspension evaporated and residue loaded onto silica plug column, eluting with DCM:MeOH/98:2). The title compound (2.6 g, 45%) was isolated as an orange solid. 1H MNR (400 MHz, CDCl3) δ2.94 (3H, s), δ2.98 (3H, s), 3.60 (2H, s), 6.64 (2H, d, J=8.3 Hz), 7.03 (2H, d, 8.2 Hz). MS (CI)+179 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
36 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.Cl.[CH3:13][N:14](C)[CH2:15]CCN=C=NCC.CNC.CCO>ClCCCl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([N:14]([CH3:15])[CH3:13])=[O:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
6.9 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
36 mmol
Type
reactant
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica was added
CUSTOM
Type
CUSTOM
Details
the suspension evaporated
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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